molecular formula C15H19FN2O3S B2435403 2-[(5-Methyl-1,3-oxazol-4-yl)methyl-[(2-methylphenyl)methyl]amino]ethanesulfonyl fluoride CAS No. 2418667-78-2

2-[(5-Methyl-1,3-oxazol-4-yl)methyl-[(2-methylphenyl)methyl]amino]ethanesulfonyl fluoride

Cat. No. B2435403
CAS RN: 2418667-78-2
M. Wt: 326.39
InChI Key: XXIKUGRGYFPKNN-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO 3) 2 •3H 2 O and iodine . This reaction involves an I 2 /Cu (NO 3) 2 •3H 2 O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .


Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions. For instance, they can be arylated with high regioselectivity at both C-5 and C-2 . They can also undergo alkenylation .


Physical And Chemical Properties Analysis

Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .

Mechanism of Action

The mechanism of action of oxazole derivatives can vary widely depending on their specific structure and the biological system in which they are acting. They have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Future Directions

The future directions in the field of oxazole derivatives are likely to involve the synthesis of new derivatives with improved biological activities and reduced side effects . Researchers around the globe are working to synthesize various oxazole derivatives and screen them for their various biological activities .

properties

IUPAC Name

2-[(5-methyl-1,3-oxazol-4-yl)methyl-[(2-methylphenyl)methyl]amino]ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3S/c1-12-5-3-4-6-14(12)9-18(7-8-22(16,19)20)10-15-13(2)21-11-17-15/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIKUGRGYFPKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CCS(=O)(=O)F)CC2=C(OC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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